![molecular formula C9H11ClN4 B12959331 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12959331.png)
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a triazole ring fused to a pyrazine ring, with a chlorine atom at the 5-position and an isobutyl group at the 3-position. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Fusing with Pyrazine Ring: The triazole ring is then fused with a pyrazine ring through a condensation reaction, often using catalysts such as palladium or copper.
Introduction of Chlorine and Isobutyl Groups: The chlorine atom and isobutyl group are introduced through substitution reactions. Chlorination can be achieved using reagents like thionyl chloride, while the isobutyl group can be introduced via alkylation reactions using isobutyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and precise control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the triazole or pyrazine rings, potentially leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine-1-carboxylic acid.
Reduction: 5-Chloro-3-isobutyl-1,2,4-triazolo[4,3-a]pyrazine.
Substitution: 5-Amino-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine.
科学的研究の応用
Chemistry
In chemistry, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine
Medicinal chemistry research has focused on this compound for its potential therapeutic properties. Studies have shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for the treatment of diseases such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its incorporation into polymers or other materials can enhance their performance, such as increasing thermal stability or improving mechanical properties.
作用機序
The mechanism of action of 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 5-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-ethyl-[1,2,4]triazolo[4,3-a]pyrazine
- 5-Chloro-3-propyl-[1,2,4]triazolo[4,3-a]pyrazine
Comparison
Compared to its analogs, 5-Chloro-3-isobutyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits unique properties due to the presence of the isobutyl group. This group can influence the compound’s lipophilicity, steric hindrance, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity. The isobutyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy as a bioactive molecule.
特性
分子式 |
C9H11ClN4 |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
5-chloro-3-(2-methylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C9H11ClN4/c1-6(2)3-8-12-13-9-5-11-4-7(10)14(8)9/h4-6H,3H2,1-2H3 |
InChIキー |
WSUAYHXEZNIOGB-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN=C2N1C(=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



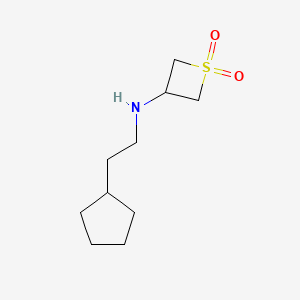
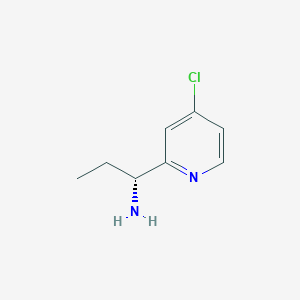
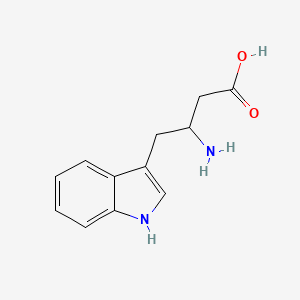
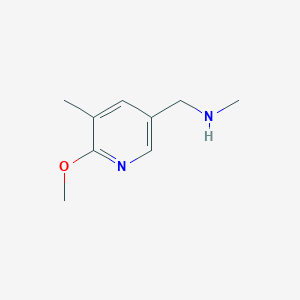
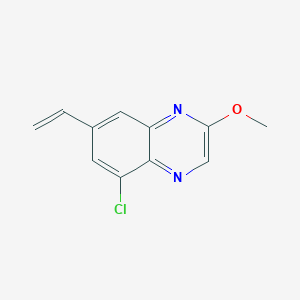
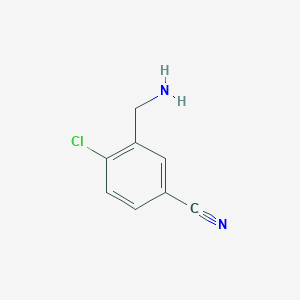
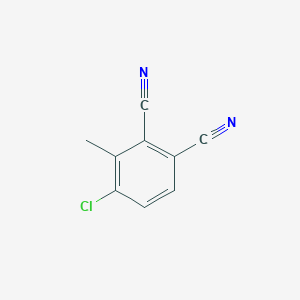
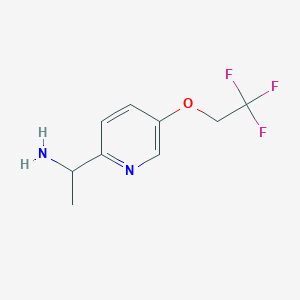
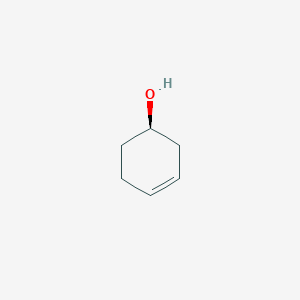
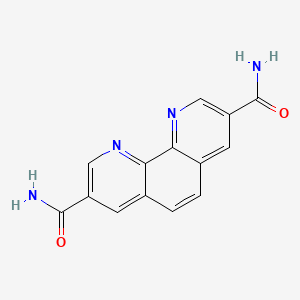

![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)
